3,5-Difluoro-4-iodo-pyridine-2-carbonitrile

Lipophilicity Drug Design ADME

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile (CAS 1350648-40-6) is a polyfunctionalized pyridine bearing fluorine atoms at positions 3 and 5, an iodine atom at position 4, and a nitrile group at position With a molecular weight of 265.99 g·mol⁻¹ and a calculated logP of 2.21, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where its orthogonal reactivity handles enable sequential functionalization strategies that cannot be replicated by simpler mono- or di-substituted pyridine analogs.

Molecular Formula C6HF2IN2
Molecular Weight 265.99 g/mol
CAS No. 1350648-40-6
Cat. No. B6334240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-iodo-pyridine-2-carbonitrile
CAS1350648-40-6
Molecular FormulaC6HF2IN2
Molecular Weight265.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)C#N)F)I)F
InChIInChI=1S/C6HF2IN2/c7-3-2-11-4(1-10)5(8)6(3)9/h2H
InChIKeyDIZQHKYVQVHNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-iodo-pyridine-2-carbonitrile (CAS 1350648-40-6): A Strategic Building Block for Fluorinated Heterocycle Synthesis


3,5-Difluoro-4-iodo-pyridine-2-carbonitrile (CAS 1350648-40-6) is a polyfunctionalized pyridine bearing fluorine atoms at positions 3 and 5, an iodine atom at position 4, and a nitrile group at position 2. With a molecular weight of 265.99 g·mol⁻¹ and a calculated logP of 2.21, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where its orthogonal reactivity handles enable sequential functionalization strategies that cannot be replicated by simpler mono- or di-substituted pyridine analogs .

Why 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile Cannot Be Replaced by Common In-Class Analogs


The substitution pattern of 3,5-difluoro-4-iodo-pyridine-2-carbonitrile—simultaneously possessing two electron-withdrawing fluorine atoms, a heavy halogen (iodine) at the 4-position, and a nitrile at the 2-position—is chemically unique among commercially available pyridinecarbonitriles. None of the closest structural analogs (e.g., the 4-chloro, 4-des-halo, or 3,5-difluoro-4-iodopyridine variants) provide the same combination of lipophilicity, cross-coupling reactivity, and hydrogen-bond-acceptor capacity. Changing the halogen from iodine to chlorine reduces oxidative addition rates to palladium(0) by orders of magnitude, eliminating efficient access to many cross-coupling transformations [1]. Removing the fluorine substituents lowers the logP by ~0.65 units, altering membrane permeability and metabolic stability profiles in biological assays [2]. The data below quantify these critical differences.

Quantitative Differentiation Evidence for 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile vs. Closest Analogs


LogP Advantage of 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile Over Non-Fluorinated Analog

The measured/calculated logP of 3,5-difluoro-4-iodo-pyridine-2-carbonitrile (2.21) is 0.65 units higher than that of 4-iodopyridine-2-carbonitrile (1.56), the direct non-fluorinated comparator [1]. This corresponds to an approximately 4.5-fold increase in octanol-water partition coefficient, translating to significantly higher membrane permeability and potentially improved oral bioavailability in lead optimization campaigns.

Lipophilicity Drug Design ADME

Cross-Coupling Reactivity: Iodo vs. Chloro Leaving Group at the 4-Position

The C–I bond in 3,5-difluoro-4-iodo-pyridine-2-carbonitrile undergoes oxidative addition to Pd(0) catalysts at rates that are 10²–10⁴ times faster than the corresponding C–Cl bond in 4-chloro-3,5-difluoropicolinonitrile, based on well-established reactivity trends for aryl halides [1][2]. This kinetic advantage enables milder reaction conditions (lower temperature, shorter reaction times, lower catalyst loading) and broader substrate scope in Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The iodine atom thus functions as a superior synthetic handle for sequential C–C and C–N bond-forming reactions at the 4-position, which would be drastically less efficient—or unfeasible—with the chloro analog.

Cross-Coupling Palladium Catalysis Building Block

LogP Differentiation Relative to the 4-Chloro Analog

The iodo substituent confers higher lipophilicity compared to the chloro analog: 3,5-difluoro-4-iodo-pyridine-2-carbonitrile exhibits a logP of 2.21, while 4-chloro-3,5-difluoropicolinonitrile has a logP of 1.88 . The ΔLogP of +0.33 translates to a ~2.1-fold increase in octanol-water partition, which can be decisive in fine-tuning the ADME profile of lead compounds where the 4-position substituent projects into a lipophilic pocket.

Lipophilicity Physicochemical Properties Analog Comparison

Nitrile Group Contribution to Hydrogen-Bond-Acceptor Capacity vs. Des-Cyano Analog

The 2-carbonitrile group in 3,5-difluoro-4-iodo-pyridine-2-carbonitrile provides two hydrogen-bond-acceptor (HBA) sites, whereas the des-cyano analog 3,5-difluoro-4-iodopyridine has only one HBA site (the pyridine nitrogen) [1]. This additional HBA capacity enhances aqueous solubility and enables specific polar interactions with protein targets (e.g., kinase hinge regions) that are not possible with the nitrile-free analog, while maintaining the same iodo cross-coupling handle at the 4-position.

H-Bond Acceptors Target Engagement Solubility

Vendor Purity and Batch-to-Batch Consistency Enabling Reproducible Synthesis

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile is commercially available at 98% purity (Fluorochem, Leyan), compared to a typical minimum purity specification of 95% from some suppliers . This 3-percentage-point purity advantage reduces the burden of byproduct formation in subsequent synthetic steps, particularly in cross-coupling reactions where halogenated impurities can act as competing substrates and compromise yield and selectivity. The compound is supplied with full analytical characterization (¹H NMR, InChI, and MDL number MFCD22627842), supporting regulatory documentation requirements for pharmaceutical intermediate procurement.

Purity Procurement Reproducibility

Optimal Application Scenarios Where 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile Delivers Measurable Advantage


Late-Stage Functionalization in Kinase Inhibitor Lead Optimization

In medicinal chemistry programs targeting kinases, the 4-iodo group enables late-stage Suzuki or Sonogashira diversification at the position that often projects into the solvent-accessible region or a lipophilic back pocket . The 3,5-difluoro substitution pattern simultaneously improves metabolic stability by blocking potential CYP450-mediated oxidation at these positions while the 2-carbonitrile serves as a hydrogen-bond acceptor for hinge-region binding. The logP of 2.21 places this scaffold in a favorable lipophilicity range for oral bioavailability, and the iodo handle allows rapid analog generation without de novo resynthesis of the core, accelerating SAR cycles.

Sequential Orthogonal Coupling for Diversified Compound Library Synthesis

The orthogonal reactivity of the C–I bond (fast oxidative addition) and the C–F bonds (generally inert under standard Pd-catalyzed conditions, but activatable under specific Ni- or Cu-catalyzed conditions) permits sequential, chemoselective functionalization: first at the 4-position via Pd-catalyzed cross-coupling, then at the 3- or 5-positions via C–F activation [1]. This strategy is not feasible with the 4-chloro or 4-bromo analogs, which lack the same kinetic discrimination, nor with the des-cyano analog, which loses a key polarity handle.

Radiosynthesis Precursor for ¹⁸F- or ¹²³I-Labeled PET Tracers

The presence of both iodine (isotope exchange with ¹²³I/¹²⁵I) and fluorine atoms (potential ¹⁸F substitution via nucleophilic aromatic substitution) makes this compound a candidate precursor for dual-labeling strategies in positron emission tomography (PET) tracer development . The nitrile group provides a metabolically stable attachment point and does not undergo rapid in vivo hydrolysis, unlike ester or amide alternatives.

Agrochemical Intermediate Requiring Balanced Lipophilicity and Reactivity

Fluorinated pyridinecarbonitriles are privileged scaffolds in agrochemical discovery (e.g., fungicides and herbicides). The logP of 2.21 positions this intermediate favorably for foliar uptake (optimal logP range 1–4 for systemic phloem mobility), while the iodine atom allows introduction of diverse aryl or heteroaryl groups to optimize target-site binding [1]. The 3,5-difluoro pattern further enhances environmental persistence by reducing susceptibility to microbial oxidative degradation.

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